8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes, followed by cyclization.
Introduction of the Piperazine Moiety: The 4-(4-fluorophenyl)piperazine group is introduced via nucleophilic substitution reactions, where the piperazine ring is reacted with a suitable halogenated precursor.
Methylation and Phenethylation: The methyl and phenethyl groups are introduced through alkylation reactions, often using methyl iodide and phenethyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle the increased volume.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the purine ring or the piperazine moiety, potentially altering the compound’s biological activity.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenated compounds, Lewis acids.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Reduced purine derivatives.
Substitution Products: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Medicine
In medicine, research focuses on its pharmacological properties, including its efficacy, toxicity, and mechanism of action. It is being investigated for its potential to modulate neurotransmitter systems and inhibit specific enzymes.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 8-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 8-((4-(4-bromophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
Compared to similar compounds, 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes, making it a more potent and selective agent in various applications.
Properties
CAS No. |
847408-96-2 |
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Molecular Formula |
C25H27FN6O2 |
Molecular Weight |
462.529 |
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H27FN6O2/c1-29-23-22(24(33)28-25(29)34)32(12-11-18-5-3-2-4-6-18)21(27-23)17-30-13-15-31(16-14-30)20-9-7-19(26)8-10-20/h2-10H,11-17H2,1H3,(H,28,33,34) |
InChI Key |
VJRVSUNPCHXJOY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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